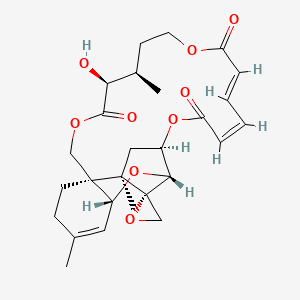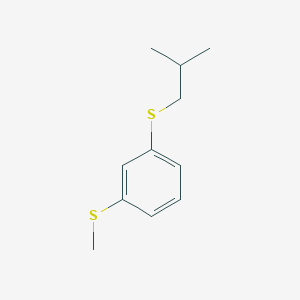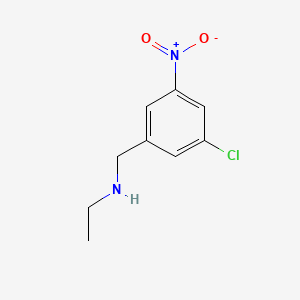
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- is an organic compound with the molecular formula C9H12ClN3O2. It is a derivative of benzenemethanamine, characterized by the presence of a chloro group at the 3-position, an ethyl group at the nitrogen atom, and a nitro group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- typically involves the nitration of 3-chlorobenzylamine followed by N-alkylation. The nitration process introduces the nitro group at the 5-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent N-alkylation involves the reaction of the nitrated intermediate with ethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and N-alkylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-chloro-N-ethyl-5-amino-benzenemethanamine.
Reduction: Formation of 3-chloro-N-ethyl-5-amino-benzenemethanamine.
Substitution: Formation of 3-hydroxy-N-ethyl-5-nitro-benzenemethanamine.
Scientific Research Applications
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 3-chloro-: Lacks the nitro and ethyl groups, resulting in different chemical and biological properties.
Benzenemethanamine, 3-chloro-N-ethyl-:
Benzenemethanamine, 3-nitro-: Lacks the chloro and ethyl groups, leading to different chemical behavior and uses.
Uniqueness
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- is unique due to the presence of all three functional groups (chloro, ethyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
90390-39-9 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
N-[(3-chloro-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-11-6-7-3-8(10)5-9(4-7)12(13)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
MARLMDUKNXOVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


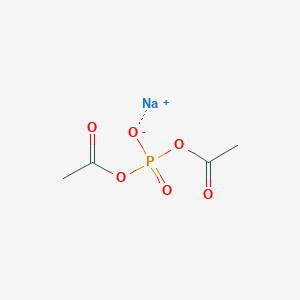
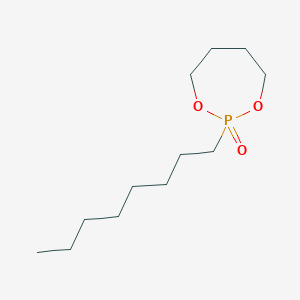
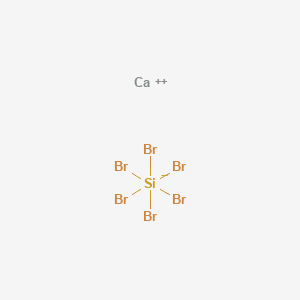
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
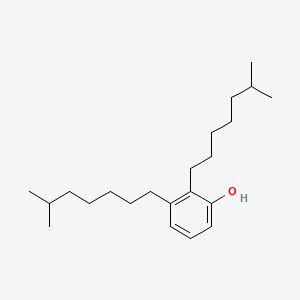
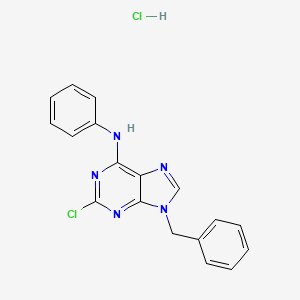
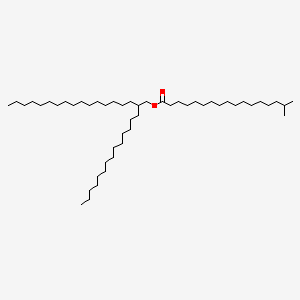
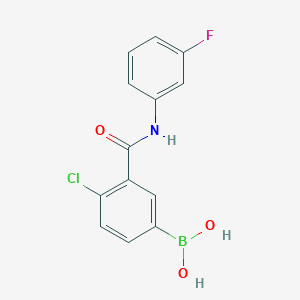
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
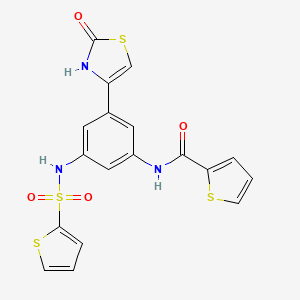
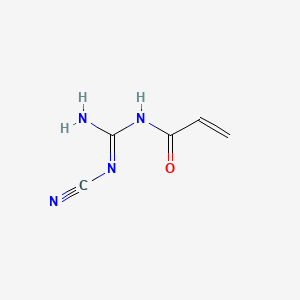
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
